molecular formula C27H23FN2O5S2 B2957260 methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 690643-86-8

methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2957260
CAS No.: 690643-86-8
M. Wt: 538.61
InChI Key: WDXUWTCGALUBAF-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate is a structurally complex small molecule featuring a thiophene-3-carboxylate core substituted with a 4-fluorophenyl group at position 4 and a benzamido-sulfonamido moiety at position 2 (Figure 1). The compound integrates multiple pharmacophoric elements:

  • Thiophene ring: A heterocyclic scaffold known for enhancing metabolic stability and modulating electronic properties in medicinal chemistry .
  • 4-Fluorophenyl group: Fluorination at the para position improves lipophilicity and bioavailability, a common strategy in drug design .

For instance, highlights the use of sodium hydroxide-mediated cyclization and α-halogenated ketone alkylation to generate structurally related thiophene-triazole hybrids .

Properties

IUPAC Name

methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5S2/c1-16-4-5-17(2)23(14-16)37(33,34)30-21-12-8-19(9-13-21)25(31)29-26-24(27(32)35-3)22(15-36-26)18-6-10-20(28)11-7-18/h4-15,30H,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUWTCGALUBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the thiophene core, followed by the introduction of the fluorophenyl group and the sulfonamido and benzamido substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Thiophene-3-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate C₂₇H₂₄FN₃O₅S₂ 553.62 - 4-Fluorophenyl (C₆H₄F)
- 4-(2,5-dimethylbenzenesulfonamido)benzamido
High steric bulk from dimethylsulfonamido; enhanced H-bonding capacity Target
Methyl 2-[(chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate C₁₄H₁₁ClFNO₃S 327.76 - 4-Fluorophenyl (C₆H₄F)
- Chloroacetyl amino (ClCH₂CONH-)
Simpler structure; chloroacetyl group may confer electrophilic reactivity
Methyl 2-acetamido-4-(4-fluorophenyl)thiophene-3-carboxylate C₁₅H₁₃FNO₃S 306.33 - 4-Fluorophenyl (C₆H₄F)
- Acetamido (CH₃CONH-)
Reduced steric hindrance; potential for improved solubility
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₂H₂₆N₂O₆S₂ 478.58 - Tetrahydrobenzo[b]thiophene core
- Morpholinosulfonyl benzamido
Saturated thiophene ring; morpholino group enhances solubility

Key Observations:

Substituent Complexity and Steric Effects: The target compound’s 4-(2,5-dimethylbenzenesulfonamido)benzamido chain introduces significant steric bulk compared to simpler acetamido () or chloroacetyl () groups. This may reduce membrane permeability but improve target specificity. In contrast, the morpholinosulfonyl group in balances solubility and steric demand, suggesting a trade-off between bulk and bioavailability.

Electronic and Hydrogen-Bonding Profiles :

  • The sulfonamido group in the target compound provides two hydrogen-bond acceptors (SO₂), enhancing interactions with polar residues in biological targets. Analogous compounds with acetamido () or chloroacetyl () substituents lack this feature.
  • Fluorination at the 4-position (common in , and the target) improves electron-withdrawing effects, stabilizing the thiophene ring against oxidative metabolism.

Synthetic Accessibility :

  • demonstrates that sodium hydroxide-mediated cyclization and alkylation are viable for synthesizing thiophene derivatives with sulfonamide or triazole moieties . The target compound likely requires multi-step protocols involving sulfonylation and amidation, similar to methods in .

Research Implications

The structural nuances of this compound position it as a candidate for further pharmacological evaluation. Comparative studies with and could elucidate the impact of sulfonamido vs. acyl groups on activity and toxicity.

Biological Activity

Methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate, a complex organic compound, exhibits significant biological activity that has been the subject of various research studies. This article delves into its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H23FN2O5S2, indicating a complex structure that includes thiophene, fluorophenyl, and sulfonamide groups. These structural features are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, leading to bacteriostatic effects similar to traditional sulfonamides. Additionally, the presence of the fluorophenyl group may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives are widely recognized for their effectiveness against a range of bacterial infections by inhibiting folic acid synthesis .

Anticancer Potential

Recent studies have explored the anticancer potential of thiophene derivatives. Compounds structurally related to this compound have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interaction with cellular pathways involved in growth regulation .

Case Studies

  • Antimicrobial Efficacy : A study focusing on sulfonamide derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure was noted to influence its efficacy, with modifications leading to enhanced activity profiles.
  • Anticancer Activity : In vitro studies demonstrated that related thiophene compounds induced cell cycle arrest in cancer cells. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for development as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AntimicrobialBacteriostaticInhibition of folate synthesis
AnticancerAntiproliferativeInduction of apoptosis; cell cycle arrest
Enzyme InhibitionTargeting dihydropteroate synthaseCompetitive inhibition leading to metabolic disruption

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